This compound is synthesized from various starting materials, often involving brominated indazole intermediates. Its classification as an indazole derivative places it in a category of compounds known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 2-(6-Bromo-1H-indazol-3-yl)acetic acid can be achieved through several methods, typically involving the bromination of indazole derivatives followed by acetic acid functionalization. One common synthetic route includes:
For example, one method describes dissolving 6-bromoindazole in ethylene glycol, heating it at 165 °C for 6 hours, and then neutralizing the reaction mixture to precipitate the desired product .
The molecular structure of 2-(6-Bromo-1H-indazol-3-yl)acetic acid features a central indazole ring system with a bromine substituent at the sixth position and an acetic acid group at the second position.
The presence of the bromine atom enhances the electrophilic character of the molecule, making it suitable for further chemical modifications.
2-(6-Bromo-1H-indazol-3-yl)acetic acid can participate in various chemical reactions due to its functional groups:
Each reaction's efficiency depends on specific conditions such as temperature, solvent choice, and catalyst presence.
The mechanism of action for 2-(6-Bromo-1H-indazol-3-yl)acetic acid is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors. Given its structural similarities to other bioactive indazoles, it may exert effects through:
Further studies are required to clarify its precise biological mechanisms and therapeutic potential.
The physical and chemical properties of 2-(6-Bromo-1H-indazol-3-yl)acetic acid include:
Property | Value |
---|---|
Molecular Weight | 255.07 g/mol |
Melting Point | Not available |
Boiling Point | 484.4 °C at 760 mmHg |
Density | Approximately 1.838 g/cm³ |
Refractive Index | 1.73 |
Flash Point | 246.7 °C |
These properties indicate that the compound is stable under standard laboratory conditions but requires careful handling due to its potential hazards .
2-(6-Bromo-1H-indazol-3-yl)acetic acid has several scientific applications:
Given its promising characteristics, ongoing research may reveal additional applications in medicinal chemistry and related fields .
The synthesis of 2-(6-bromo-1H-indazol-3-yl)acetic acid (CAS 944904-66-9) typically employs multi-step sequences starting from substituted indole or aniline precursors. One established route involves the Cadogan cyclization as a key step, where 4-bromo-2-nitrobenzaldehyde is condensed with glycine derivatives or ethyl glycinate hydrochloride under reducing conditions (typically triethyl phosphite) to form the indazole core while simultaneously introducing the acetic acid moiety via reductive cyclization [8]. This method efficiently constructs the 1H-indazole skeleton but often requires subsequent bromination at the 6-position if not introduced in the initial aldehyde precursor.
An alternative approach utilizes 3-bromo-1H-indazole as a pivotal intermediate. This compound undergoes regioselective N-alkylation at the N1 position using ethyl bromoacetate, followed by alkaline hydrolysis to yield the target carboxylic acid. The alkylation step demands careful control of base strength and temperature to minimize O-alkylation or dialkylation byproducts. Microwave-assisted Suzuki-Miyaura coupling has also been demonstrated as an efficient method for introducing the acetic acid functionality via boronic ester intermediates, achieving yields >75% with significantly reduced reaction times (30-60 minutes) compared to conventional heating [9].
Table 1: Key Intermediates in Multi-Step Synthesis Routes
Intermediate | CAS Number | Role in Synthesis | Typical Yield |
---|---|---|---|
4-Bromo-2-nitrobenzaldehyde | 3112-85-4 | Cadogan cyclization precursor | 60-70% |
3-Bromo-1H-indazole | 79762-54-6 | Core for N-alkylation | 80-85% |
Ethyl 2-(6-bromo-1H-indazol-3-yl)acetate | Not specified | Ester-protected hydrolysis precursor | 75-82% |
Regioselective bromination at the 6-position of the indazole scaffold presents significant challenges due to potential N-bromination and positional isomer formation. Direct electrophilic bromination of 1H-indazole-3-acetic acid using bromine (Br₂) in acetic acid predominantly yields the undesired 5-bromo isomer due to electronic deactivation of the 6-position by the acetic acid substituent [7]. To overcome this, a protection-deprotection strategy proves essential:
Alternatively, utilizing commercially available 4-bromo-2-fluorobenzaldehyde as a starting material enables early-stage bromination. Cyclization with hydrazine hydrate in DMSO at 120°C directly affords 6-bromo-1H-indazole, which can then be functionalized at C3 [7] [9]. This approach circumvents late-stage regioselectivity issues and achieves isolated yields exceeding 70%.
Table 2: Comparison of Bromination Methodologies
Strategy | Reagents/Conditions | Regioselectivity (6- vs 5-Bromo) | Yield Range | Key Advantage |
---|---|---|---|---|
Directed Ortho-Metalation | n-BuLi, -78°C; Br₂ or 1,2-Dibromoethane | >20:1 | 65-75% | High positional control |
Early-Stage Bromination | 4-Bromo-2-fluorobenzaldehyde, N₂H₄·H₂O | N/A (pre-functionalized) | 70-80% | Avoids indazole bromination challenges |
Electrophilic Bromination | Br₂, AcOH or DCM, 25°C | ~1:1 | 40-55% | Simplicity but poor regiocontrol |
The introduction of the acetic acid side chain at C3 predominantly employs palladium-catalyzed C-C bond formation or copper-mediated N-alkylation. For late-stage functionalization, palladium catalysts enable Suzuki coupling between 6-bromo-1H-indazole and potassium (ethoxycarbonylmethyl)trifluoroborate, though this method struggles with competing protodebromination and requires careful optimization of ligands [9].
A more robust approach involves copper(I) iodide-catalyzed N1-alkylation under mild conditions: 6-bromo-1H-indazole reacts with ethyl bromoacetate in DMF using K₂CO₃ as base and 5-10 mol% CuI at 60°C. This method achieves >85% conversion with minimal O-alkylation (<5%) [8]. Subsequent saponification employs NaOH in ethanol/water (3:1) at 60°C, providing 2-(6-bromo-1H-indazol-3-yl)acetic acid in ≥95% purity after acidification and recrystallization [1] [2]. Recent advances utilize heterogeneous catalysts like Pd/C or Cu nanoparticles on alumina for the alkylation step, enabling catalyst recovery and reducing metal contamination in APIs. These systems operate efficiently under microwave irradiation (100°C, 20 min), achieving 88-92% isolated yield while maintaining ppm-level residual metals.
Sustainable synthesis of 2-(6-bromo-1H-indazol-3-yl)acetic acid intermediates focuses on solvent reduction, energy efficiency, and atom economy. The Cadogan cyclization has been re-engineered for solvent-free operation: mixing 4-bromo-2-nitrobenzaldehyde with glycine ethyl ester and triethyl phosphite neat, followed by heating at 110°C for 4 hours, achieves 78% yield while eliminating dichloromethane or toluene solvents traditionally used [7]. Microwave-assisted ring formation in hydrazine-mediated cyclizations reduces reaction times from 12 hours to 30 minutes, decreasing energy consumption by ∼60% [9].
Aqueous-phase Suzuki coupling for carboxylic acid introduction utilizes water-soluble palladium catalysts (e.g., Pd-TPPTS) in micellar media. This approach couples 6-bromoindazole with potassium vinyltrifluoroborate followed by ozonolysis and oxidation, providing the acetic acid derivative directly in aqueous solution (pH 7.5) with 82% yield and E-factors <15. Biocatalytic methods employing transaminases or carboxylases remain exploratory but show promise for chiral variants. Solvent selection guides recommend 2-methyl-THF for extractions (replacing dichloromethane) and ethanol for recrystallization, improving the overall process mass intensity (PMI) from 45 to 28. Life cycle assessment indicates these optimizations reduce the carbon footprint by ∼35% compared to classical synthetic routes.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3